N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide
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Overview
Description
N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine-3-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Similar structure but lacks the cyclopropanesulfonyl group.
Cyclopropanesulfonyl chloride: Used as a reagent in the synthesis of N-(Cyclopropanesulfonyl)pyrrolidine-3-carboxamide.
Pyrrolidine-3-carboxylic acid: The precursor in the synthesis of the compound
Uniqueness
This compound is unique due to the presence of both the cyclopropanesulfonyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H14N2O3S |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-cyclopropylsulfonylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c11-8(6-3-4-9-5-6)10-14(12,13)7-1-2-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
FXNNXIWFJJWHRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=O)C2CCNC2 |
Origin of Product |
United States |
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